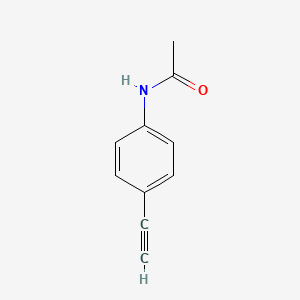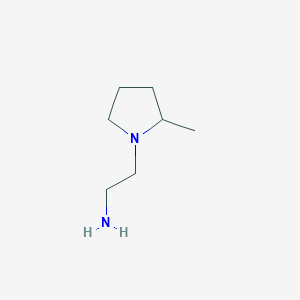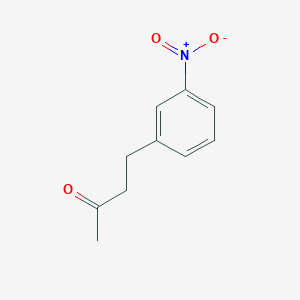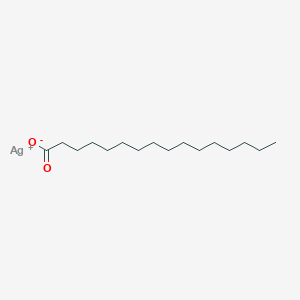
N-(4-乙炔基苯基)乙酰胺
描述
“N-(4-ethynylphenyl)acetamide” is a chemical compound with the molecular formula C10H9NO . It has an average mass of 159.185 Da and a monoisotopic mass of 159.068420 Da . It is also known as a PDE10A inhibitor, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders such as schizophrenia and Huntington’s disease .
Synthesis Analysis
The synthesis of “N-(4-ethynylphenyl)acetamide” involves several steps. One of the synthetic routes involves the reaction of 4-Ethynylaniline with Ethanoic anhydride to yield N-(4-ethynylphenyl)acetamide . Other synthetic routes involve the use of different reagents and conditions .Molecular Structure Analysis
The molecular structure of “N-(4-ethynylphenyl)acetamide” consists of 10 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The exact mass of the molecule is 159.06800 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-ethynylphenyl)acetamide” include a molecular weight of 159.18500 and a molecular formula of C10H9NO . Other properties such as density, boiling point, melting point, and flash point are not available .科学研究应用
农药开发中的应用
N-(4-乙炔基苯基)乙酰胺衍生物已被研究用于农药开发的潜在应用。例如,对 N-(ω-羟基烷基)-4-氯苯氧基乙酰胺等衍生物的研究已经开展,以表征它们的结构和衍射性质,这对于开发有效的农药化合物至关重要 (Olszewska, Tarasiuk, & Pikus, 2009)。
合成改进
已经研究了 N-[3-((3-(二甲氨基)-1-氧代-2-丙烯基)苯基]-N-乙基乙酰胺等相关化合物的合成改进,重点是提高产率和简化生产工艺。这些发展可以有助于 N-(4-乙炔基苯基)乙酰胺衍生物更有效和更具成本效益的制造 (Gong Fenga, 2007)。
生物和电子相互作用
对 N-[4-(乙基磺酰氨基)苯基]乙酰胺等衍生物的电子和生物相互作用进行了研究。这些研究涉及评估结构参数、电子行为和生物学特性,这对于了解这些化合物的潜在治疗应用至关重要 (Bharathy et al., 2021)。
抗菌活性
一些 N-(4-乙炔基苯基)乙酰胺衍生物已被合成并评估其抗菌潜力。例如,含有氮杂环和 1,3,4-恶二唑杂环核心的化合物被测试针对各种细菌菌株的有效性,表明在抗菌疗法中的潜在应用 (Iqbal et al., 2017)。
抗癌潜力
已经对 N-(2-氨基苯基)-2-(2-异丙基苯氧基)乙酰胺等化合物的合成进行了研究,重点是它们作为抗癌药物的潜力。这些研究包括分子对接分析以靶向特定受体,表明这些衍生物在癌症治疗中的潜在用途 (Sharma et al., 2018)。
化学选择性乙酰化
N-(2-羟基苯基)乙酰胺是一种衍生物,已被研究其作为抗疟疾药物天然合成中的中间体的作用。已经开展了使用 Novozym 435 等催化剂对其化学选择性单乙酰化的研究,这对于抗疟疾治疗剂的开发具有重要意义 (Magadum & Yadav, 2018)。
抗炎和镇痛活性
已经探索了具有潜在抗炎和镇痛特性的 2-(取代苯氧基)乙酰胺衍生物等新化学实体的开发。这些化合物已针对其对抗不同癌细胞和缓解疼痛和炎症的活性进行了评估,表明它们的治疗潜力 (Rani et al., 2014)。
属性
IUPAC Name |
N-(4-ethynylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-3-9-4-6-10(7-5-9)11-8(2)12/h1,4-7H,2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEDCCWIEHFCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465004 | |
| Record name | N-(4-ethynylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethynylphenyl)acetamide | |
CAS RN |
35447-83-7 | |
| Record name | N-(4-ethynylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-(1H-benzimidazol-2-yl)benzo[f]chromen-3-one](/img/structure/B3051620.png)




![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, methyl ester](/img/structure/B3051628.png)
